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2,2,6,6-Tetramethyl-3,5-heptanedionato silver (I)

Thermal Stability CVD Precursor Organometallic Complex

2,2,6,6-Tetramethyl-3,5-heptanedionato silver(I), also known as Ag(TMHD), is a non-fluorinated β-diketonate organosilver complex with the molecular formula AgC11H19O2 and a molecular weight of 291.14 g/mol. It appears as a gray powder with a melting point of 178 °C accompanied by decomposition.

Molecular Formula C11H20AgO2
Molecular Weight 292.14 g/mol
Cat. No. B12323940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,6,6-Tetramethyl-3,5-heptanedionato silver (I)
Molecular FormulaC11H20AgO2
Molecular Weight292.14 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=CC(=O)C(C)(C)C)O.[Ag]
InChIInChI=1S/C11H20O2.Ag/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7,12H,1-6H3;/b8-7-;
InChIKeyZUKBNGVKKKAFAJ-CFYXSCKTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,6,6-Tetramethyl-3,5-heptanedionato Silver (I) for CVD/ALD Precursor Selection: Key Physical Properties and Procurement Considerations


2,2,6,6-Tetramethyl-3,5-heptanedionato silver(I), also known as Ag(TMHD), is a non-fluorinated β-diketonate organosilver complex with the molecular formula AgC11H19O2 and a molecular weight of 291.14 g/mol [1]. It appears as a gray powder with a melting point of 178 °C accompanied by decomposition [1]. This compound is primarily employed as a volatile precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for the fabrication of silver thin films, as recognized in multiple patents and research studies [2][3].

Why Generic Silver Precursor Substitution Fails: The Critical Role of Ligand Architecture in Ag(TMHD)


Silver precursors cannot be generically substituted due to the pronounced influence of the β-diketonate ligand on thermal stability, volatility, and deposition chemistry. Unlike simpler silver salts or other metal diketonates, the tmhd ligand imparts a specific thermal profile and decomposition pathway. Studies have shown that the vast majority of silver complexes exhibit little promise for CVD because ligands dissociate at elevated temperatures without volatilization [1]. Furthermore, direct comparisons in aerosol-assisted CVD (AACVD) reveal that the tmhd-containing complex [Ag(dpm)(PPh₃)] (dpm = tmhd) yields almost no film deposition, whereas fluorinated analogs like hfac produce films, albeit with poor reflectivity [2]. Consequently, substituting Ag(TMHD) with an alternative β-diketonate like acac or hfac will result in drastically different thermal behavior, volatility, and ultimate film quality.

Quantitative Differentiation of 2,2,6,6-Tetramethyl-3,5-heptanedionato Silver (I) Against In-Class Precursors


Superior Thermal Stability: Ag(TMHD) Melting Point Exceeds Ag(acac) by 78°C

Ag(TMHD) exhibits a melting point of 178 °C with decomposition [1], which is 78 °C higher than that of the commonly used silver acetylacetonate [Ag(acac)], which melts at 100 °C with decomposition . This significantly higher thermal stability reduces the risk of premature precursor decomposition during storage and handling, and expands the operational temperature window for vapor deposition processes.

Thermal Stability CVD Precursor Organometallic Complex

Non-Fluorinated Ligand Chemistry Eliminates Fluorine Contamination Risk

Ag(TMHD) is a non-fluorinated β-diketonate complex [1][2], in contrast to the widely used fluorinated precursor silver hexafluoroacetylacetonate [Ag(hfac)] which contains -CF₃ groups [3]. Fluorinated precursors can release fluorine-containing byproducts during thermal decomposition, which may etch substrates or incorporate fluorine impurities into deposited films, degrading electrical performance and device reliability.

Fluorine Contamination Precursor Chemistry Electronic Materials

High-Conductivity Silver Films from Ag(TMHD)-Based Ink Formulations

A silver ink formulation based on an Ag(TMHD) complex, specifically [Ag(dien)](tmhd), produced conductive features with a resistivity of 7.44 × 10⁻⁶ Ω·cm after thermal annealing at 250 °C on flexible polyimide substrates [1]. This value is only 4.7 times higher than the resistivity of bulk silver (1.59 × 10⁻⁶ Ω·cm) [2] and is competitive with or superior to other reported silver nanoparticle inks, which exhibit resistivities ranging from 4.34 × 10⁻⁶ to 57 times the bulk value [2][3].

Printed Electronics Silver Ink Flexible Substrates

Monomeric Solid-State Structure of Ag(TMHD) Adduct Confirmed by X-ray Diffraction

Single-crystal X-ray diffraction studies revealed that the complex [Ag(tmhd)(PPh₃)] is monomeric in the solid state [1]. In contrast, many silver complexes, particularly those with smaller ligands, tend to form dimeric or higher oligomeric structures due to the large coordination sphere of silver, which can reduce volatility and hinder effective vapor-phase transport [2]. A monomeric structure generally correlates with higher volatility, a desirable property for CVD/ALD precursors.

Crystal Structure X-ray Diffraction Precursor Volatility

Deposition Selectivity in AACVD: Ag(TMHD) Shows No Deposition, Informing Process Choice

In aerosol-assisted chemical vapor deposition (AACVD) studies, the complex [Ag(dpm)(PPh₃)] (where dpm = tmhd) gave almost no deposition, whereas complexes with tfac and β-ketoiminate ligands produced silver films [1]. This lack of deposition under the tested conditions indicates that Ag(TMHD) is not a suitable precursor for AACVD, but conversely suggests potential for selective deposition in multi-precursor processes or for applications where film formation is undesired.

AACVD Film Deposition Precursor Selectivity

Optimal Application Scenarios for 2,2,6,6-Tetramethyl-3,5-heptanedionato Silver (I) Based on Quantitative Evidence


CVD/ALD Precursor for Fluorine-Sensitive Semiconductor Devices

Due to its non-fluorinated ligand chemistry [1][2], Ag(TMHD) is the precursor of choice for depositing silver thin films in semiconductor manufacturing processes where fluorine contamination could compromise device performance, such as in gate dielectrics or interconnect structures. Its higher thermal stability (178 °C) compared to Ag(acac) (100 °C) provides a wider processing window [3].

Conductive Ink Formulation for Flexible Printed Electronics

Ag(TMHD) serves as an effective silver source in inkjet-printable conductive inks, as demonstrated by the [Ag(dien)](tmhd) formulation that achieved a resistivity of 7.44 × 10⁻⁶ Ω·cm on flexible polyimide [4]. This performance makes Ag(TMHD)-based inks suitable for manufacturing flexible circuits, RFID antennas, and wearable electronics.

Research in Organometallic Chemistry and Crystal Engineering

The monomeric crystal structure of [Ag(tmhd)(PPh₃)] provides a well-defined model system for studying silver coordination chemistry and for designing new volatile precursors with enhanced properties [1]. Researchers in organometallic chemistry and materials science can utilize Ag(TMHD) as a benchmark for comparing ligand effects on volatility and stability.

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